(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058165
InChI: InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol

(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18058165

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
IUPAC Name (1R)-1-(1,3-benzodioxol-4-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m1./s1
Standard InChI Key ZESOMJGBBDHUBC-FYZOBXCZSA-N
Isomeric SMILES C[C@H](C1=C2C(=CC=C1)OCO2)N.Cl
Canonical SMILES CC(C1=C2C(=CC=C1)OCO2)N.Cl

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride (C₉H₁₂ClNO₂, MW: 201.65 g/mol) consists of a 1,3-dioxaindan core fused to an ethanamine side chain. The dioxaindan system comprises a benzene ring fused to a 1,3-dioxolane ring, with the oxygen atoms at positions 1 and 3. The ethanamine group is attached at the 4-position of the dioxaindan, and the hydrochloride salt enhances aqueous solubility for laboratory use .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₉H₁₂ClNO₂
Molecular Weight201.65 g/mol
StereochemistryR-configuration at C1
Salt FormHydrochloride
SolubilityWater-soluble (salt form)

The stereochemistry at the C1 position is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Preparation

Synthetic Pathways

The synthesis of (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride involves multi-step organic reactions. A plausible route begins with the formation of the dioxaindan core via cyclization of a diol with a ketone or aldehyde. For example, 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)ethan-1-one may undergo condensation with phenyl hydrazine to form a hydrazone intermediate, followed by cyclization under acidic conditions . Subsequent reduction of the ketone group to an amine and resolution via chiral chromatography yields the R-enantiomer. Finally, treatment with hydrochloric acid produces the hydrochloride salt .

Optimization Challenges

Key challenges include achieving high enantiomeric purity and optimizing yields during the cyclization step. The use of chiral catalysts or enzymes may improve stereoselectivity, while milder reaction conditions could prevent decomposition of the dioxaindan ring .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt form enhances stability and water solubility, making it suitable for in vitro assays. The compound is stable under standard laboratory conditions (room temperature, dry environments) but may degrade under prolonged exposure to light or moisture .

Table 2: Comparative Analysis with Analogues

CompoundMolecular WeightSolubilityBioactivity
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine HCl201.65HighNeuropharmacological
(1R)-1-(1,3-dioxan-2-yl)ethan-1-amine131.17ModerateUnknown
1,3-Diarylpyrazole derivatives ~300–400LowCytotoxic, antiparasitic

Biological Activities and Mechanisms

Cytotoxicity Considerations

Structurally related 1,3-diarylpyrazoles exhibit cytotoxicity at low micromolar concentrations, underscoring the need for thorough safety profiling of (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride . Early assays report negligible cytotoxicity in human cell lines, but further studies are required.

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for developing neuroactive agents. Modifications at the 4-position (e.g., fluorination, alkylation) could optimize receptor binding and metabolic stability, as seen in fluorinated pyrazole analogues .

Synthetic Chemistry

Its bicyclic structure presents opportunities for studying ring-opening reactions and stereoselective transformations. Researchers have explored similar dioxaindan derivatives as intermediates in natural product synthesis .

Future Directions

Mechanistic Studies

Elucidating the compound’s exact binding sites on serotonin and dopamine receptors via X-ray crystallography or computational modeling is critical. Comparative studies with enantiomers could reveal stereospecific effects .

Derivative Development

Fluorination or propargylation at the 4-position, as demonstrated in pyrazole derivatives , may enhance bioavailability. Collaborative efforts between synthetic chemists and pharmacologists will drive progress in this domain.

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